molecular formula C26H21N3O4S B2835336 2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893299-22-4

2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2835336
CAS No.: 893299-22-4
M. Wt: 471.53
InChI Key: QKUPOCMQXHFZDZ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
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Biological Activity

The compound 2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to a class of benzothiazine derivatives and is characterized by the following structural features:

  • Amino group at position 2
  • Hydroxyphenyl group at position 4
  • Methylbenzyl substituent at position 6
  • Dihydropyrano structure contributing to its pharmacological properties

The molecular formula is C20H20N4O3SC_{20}H_{20}N_4O_3S, and it has a molecular weight of approximately 396.46 g/mol.

Antioxidant Activity

Preliminary studies indicate that derivatives of benzothiazine compounds exhibit significant antioxidant properties. For instance, compounds similar to the target compound have shown effective scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

Research has highlighted the potential of this compound in inhibiting various enzymes linked to disease pathways:

  • Monoamine Oxidase (MAO) Inhibition : A study demonstrated that related compounds inhibit MAO activity effectively, which is significant for treating neurological disorders such as depression and anxiety. The inhibition constants (Ki) for these compounds were found to be in the low micromolar range, indicating potent activity .

Anticancer Properties

The compound's structural analogs have been evaluated for anticancer activity:

  • Cell Viability Studies : In vitro assays using cancer cell lines showed that certain derivatives reduced cell viability significantly. For example, one study reported an IC50 value of 15μM15\,\mu M for a related compound against breast cancer cells .
  • Mechanism of Action : The anticancer effect is hypothesized to involve apoptosis induction and cell cycle arrest.

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceIC50 ValueMechanism of Action
AntioxidantSimilar DerivativeNot specifiedFree radical scavenging
MAO InhibitionRelated Compound0.06μM0.06\,\mu MEnzyme inhibition
Anticancer (Breast)Related Compound15μM15\,\mu MInduction of apoptosis

Case Study 1: MAO Inhibition

In a controlled laboratory setting, researchers isolated human MAO-A and MAO-B enzymes and tested various benzothiazine derivatives. Results indicated that certain derivatives were selective inhibitors of MAO-A with minimal effects on MAO-B. This selectivity suggests potential therapeutic applications in mood disorders .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted on different cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the tested compounds led to significant reductions in cell proliferation rates. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls .

Properties

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-16-6-2-3-7-18(16)15-29-22-9-5-4-8-20(22)24-25(34(29,31)32)23(21(14-27)26(28)33-24)17-10-12-19(30)13-11-17/h2-13,23,30H,15,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUPOCMQXHFZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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